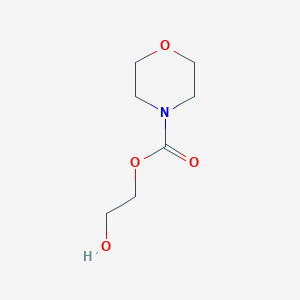
1H-Indene-1,3(2H)-dione, 2-(3-methyl-2(3H)-benzothiazolylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indene-1,3(2H)-dione, 2-(3-methyl-2(3H)-benzothiazolylidene)- is a heterocyclic compound that features both indene and benzothiazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indene-1,3(2H)-dione, 2-(3-methyl-2(3H)-benzothiazolylidene)- typically involves the condensation of 1H-indene-1,3-dione with 3-methyl-2-benzothiazolinone. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1H-Indene-1,3(2H)-dione, 2-(3-methyl-2(3H)-benzothiazolylidene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield the corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
1H-Indene-1,3(2H)-dione, 2-(3-methyl-2(3H)-benzothiazolylidene)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of 1H-Indene-1,3(2H)-dione, 2-(3-methyl-2(3H)-benzothiazolylidene)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1H-Indene-1,3(2H)-dione: Shares the indene moiety but lacks the benzothiazole ring.
2-Benzothiazolinone: Contains the benzothiazole ring but lacks the indene moiety.
3-Methyl-2-benzothiazolinone: Similar to 2-benzothiazolinone but with a methyl group.
Uniqueness
1H-Indene-1,3(2H)-dione, 2-(3-methyl-2(3H)-benzothiazolylidene)- is unique due to the combination of indene and benzothiazole moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Propiedades
Número CAS |
55922-69-5 |
|---|---|
Fórmula molecular |
C17H11NO2S |
Peso molecular |
293.3 g/mol |
Nombre IUPAC |
2-(3-methyl-1,3-benzothiazol-2-ylidene)indene-1,3-dione |
InChI |
InChI=1S/C17H11NO2S/c1-18-12-8-4-5-9-13(12)21-17(18)14-15(19)10-6-2-3-7-11(10)16(14)20/h2-9H,1H3 |
Clave InChI |
CJJZPFYTFRLJEV-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2SC1=C3C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


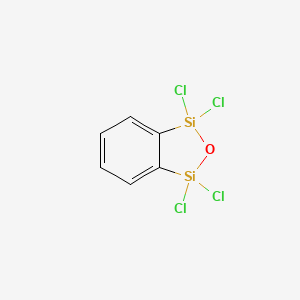
![Trimethyl[(2-methyl-1-phenylcyclopropyl)oxy]silane](/img/structure/B14628188.png)
![2-[(E)-tert-Butyldiazenyl]heptan-2-ol](/img/structure/B14628198.png)
![N,N-Dimethyl-N'-{4-[(6-methylpyridin-2-yl)oxy]phenyl}urea](/img/structure/B14628199.png)
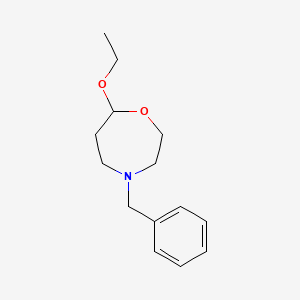
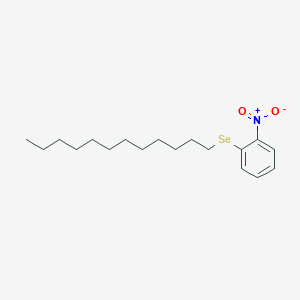

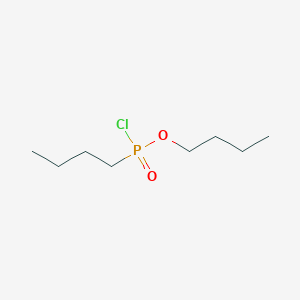

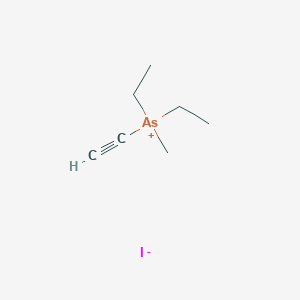
![2-(2-Bicyclo[2.2.1]hept-5-enylmethyl)isoindole-1,3-dione](/img/structure/B14628225.png)
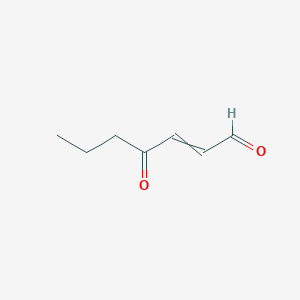
![Tris(2-methylpropyl)[(trimethylsilyl)imino]-lambda~5~-phosphane](/img/structure/B14628235.png)
